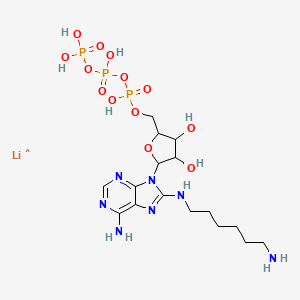
CID 71308625
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71308625” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical information that is used for various scientific and industrial purposes.
Analyse Des Réactions Chimiques
CID 71308625 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
CID 71308625 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, compounds like this compound are often investigated for their pharmacological properties and potential as drug candidates. Industrial applications include its use in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for CID 71308625 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and functional groups. For example, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies and experimental data.
Comparaison Avec Des Composés Similaires
CID 71308625 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or functional groups but differ in their chemical properties and biological activities Examples of similar compounds include those with analogous core structures or substituents
Propriétés
Numéro CAS |
102029-46-9 |
|---|---|
Formule moléculaire |
C16H30LiN7O13P3 |
Poids moléculaire |
628.313 |
Nom IUPAC |
[[5-[6-amino-8-(6-aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;lithium |
InChI |
InChI=1S/C16H30N7O13P3.Li/c17-5-3-1-2-4-6-19-16-22-10-13(18)20-8-21-14(10)23(16)15-12(25)11(24)9(34-15)7-33-38(29,30)36-39(31,32)35-37(26,27)28;/h8-9,11-12,15,24-25H,1-7,17H2,(H,19,22)(H,29,30)(H,31,32)(H2,18,20,21)(H2,26,27,28); |
Clé InChI |
MHZTWHRRGHIGTO-UHFFFAOYSA-N |
SMILES |
[Li].C1=NC2=C(C(=N1)N)N=C(N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NCCCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















